![molecular formula C17H19N3O3 B3011259 N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide CAS No. 2034447-63-5](/img/structure/B3011259.png)
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C17H19N3O3 and its molecular weight is 313.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological effects of this compound, focusing on its anticancer and immunomodulatory properties.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Common Name | This compound |
CAS Number | 2034319-78-1 |
Molecular Formula | C17H19N3O3 |
Molecular Weight | 313.35 g/mol |
Synthesis
The synthesis of this compound involves the reaction of isochroman derivatives with pyrazolo[5,1-b][1,3]oxazine intermediates. The reaction conditions typically include the use of specific catalysts and solvents to optimize yield and purity.
Anticancer Activity
Recent studies have demonstrated that compounds similar to N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exhibit significant anticancer properties. In vitro tests using human cancer cell lines (e.g., MCF-7 breast cancer cells) showed that these compounds can inhibit cell proliferation and induce apoptosis.
For instance:
- Cytotoxicity Testing : Compounds were evaluated for cytotoxic effects on A549 lung cancer cells. Results indicated a concentration-dependent inhibition of cell viability with notable IC50 values.
Compound | IC50 (µM) | Cell Line |
---|---|---|
SCM5 | 25 | A549 |
SCM9 | 30 | A549 |
Immunomodulatory Effects
The immunomodulatory activity of N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine has also been investigated. The compound demonstrated the ability to modulate lymphocyte proliferation in vitro.
In studies assessing lymphocyte response to mitogens:
- Lymphocyte Proliferation : The compounds showed varying degrees of suppressive activity on PHA-induced proliferation of human peripheral blood mononuclear cells (PBMCs).
Compound | Suppression (%) at 50 µM |
---|---|
SCM5 | 69.8 |
SCM9 | 60.7 |
The mechanism by which N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine exerts its biological effects is hypothesized to involve:
- Inhibition of Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer progression.
- Caspase Activation : Induction of apoptosis through caspase cascade activation has been observed in related pyrazolo compounds.
Case Studies
Several case studies have highlighted the effectiveness of pyrazolo derivatives in treating various cancers and modulating immune responses:
- Case Study on MCF-7 Cells : Treatment with pyrazolo derivatives resulted in a significant reduction in cell viability and increased apoptosis markers.
- Immunosuppressive Activity : In a clinical context involving autoimmune disorders, compounds similar to N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine were administered to patients showing reduced lymphocyte counts and improved clinical outcomes.
Propiedades
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c21-16(15-10-19-20-6-3-7-22-17(15)20)18-9-14-8-12-4-1-2-5-13(12)11-23-14/h1-2,4-5,10,14H,3,6-9,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLWKIDTAHRLRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)NCC3CC4=CC=CC=C4CO3)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.